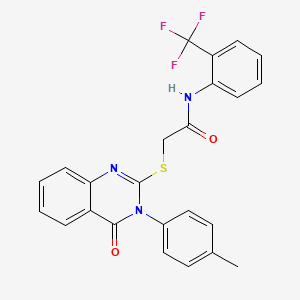![molecular formula C14H11N3O3S B12049665 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is a chemical compound that features a benzimidazole ring, a sulfanyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Attachment of Nitrophenol Moiety: The final step involves the nitration of the phenol group, which can be achieved using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol involves its interaction with various molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function. The nitrophenol moiety can participate in redox reactions, affecting cellular processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-aminophenol
- 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-chlorophenol
- 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methylphenol
Uniqueness
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzimidazole ring, sulfanyl group, and nitrophenol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16) |
InChI Key |
RUXQHQJWVMOXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-methylbenzoate](/img/structure/B12049615.png)

![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
